molecular formula C10H18N4O B1492531 6-(2-aminoethoxy)-N-isobutylpyrimidin-4-amine CAS No. 2098085-07-3

6-(2-aminoethoxy)-N-isobutylpyrimidin-4-amine

Cat. No. B1492531
CAS RN: 2098085-07-3
M. Wt: 210.28 g/mol
InChI Key: TZCRSRJGCLWFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-aminoethoxy)-N-isobutylpyrimidin-4-amine (6-AIP) is an organic compound that is widely used in scientific research. It is a derivative of pyrimidine, a heterocyclic organic compound that consists of a six-membered ring with two nitrogen atoms. 6-AIP is a valuable tool in the fields of organic and medicinal chemistry, as it is used in a number of syntheses and reactions.

Scientific Research Applications

Degradation of Nitrogen-Containing Compounds

  • Advanced Oxidation Processes (AOPs) : AOPs are effective for mineralizing nitrogen-containing compounds, improving the overall treatment schemes for hazardous compounds in water. Ozone and Fenton processes are highlighted as highly reactive towards various amines, dyes, and pesticides, with degradation being sensitive to parameters like pH and treatment time. Hybrid methods show promise for specific effluents (Bhat & Gogate, 2021).

Synthesis and Functionalization of β-Amino Acid Derivatives

  • Metathesis Reactions : Metathesis reactions, including ring-opening, ring-closing, and cross metathesis, are widely used for synthesizing cyclic β-amino acids and densely functionalized derivatives. These methodologies are valuable in drug research for creating molecular entities with potential biological activities (Kiss et al., 2018).

Anti-inflammatory Activities of Pyrimidines

  • Pharmacological Effects : Pyrimidines display a range of pharmacological effects, including anti-inflammatory properties, by inhibiting the expression and activities of vital inflammatory mediators. This review highlights the synthesis, anti-inflammatory effects, and structure-activity relationships of pyrimidine derivatives, offering guidelines for developing new anti-inflammatory agents (Rashid et al., 2021).

Amine-Functionalized Metal–Organic Frameworks

  • CO2 Capture : Amine-functionalized metal–organic frameworks (MOFs) are noted for their high CO2 sorption capacity due to the strong interaction between CO2 and basic amino functionalities. These MOFs are promising for applications in gas separation and catalysis, highlighting the importance of amino functionalization in enhancing material properties (Lin et al., 2016).

Mechanism of Action

properties

IUPAC Name

6-(2-aminoethoxy)-N-(2-methylpropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-8(2)6-12-9-5-10(14-7-13-9)15-4-3-11/h5,7-8H,3-4,6,11H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCRSRJGCLWFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=NC=N1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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